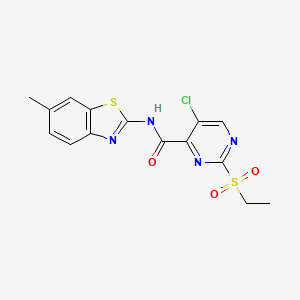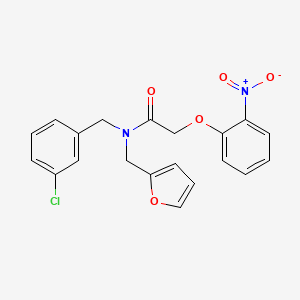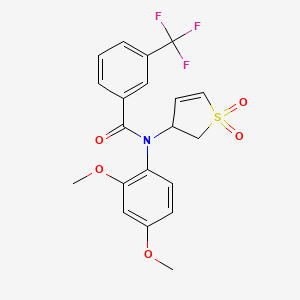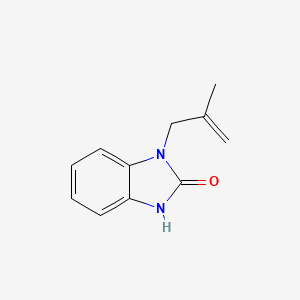![molecular formula C21H24BrN2O5P B11414470 Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11414470.png)
Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a methoxyphenyl group, and an oxazolyl phosphonate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Diethyl [2-(4-bromophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24BrN2O5P |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24BrN2O5P/c1-4-27-30(25,28-5-2)21-20(23-14-15-6-12-18(26-3)13-7-15)29-19(24-21)16-8-10-17(22)11-9-16/h6-13,23H,4-5,14H2,1-3H3 |
InChI Key |
KFYQACRNFRPETH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylcyclohexyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11414391.png)
![1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B11414394.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11414405.png)


![N-[4-(acetylamino)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11414420.png)
![N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide](/img/structure/B11414422.png)
![N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide](/img/structure/B11414430.png)
![1-(3-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414436.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B11414446.png)

![2-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414450.png)
![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11414458.png)

